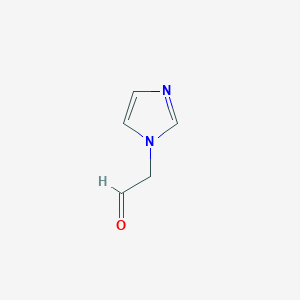

2-(1H-Imidazol-1-yl)acetaldehyde

Description

The Central Role of Imidazole (B134444) Heterocycles in Contemporary Chemical Research

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a privileged structure in chemical and biological sciences. First synthesized in 1858, this small molecule possesses a unique chemical complexity that makes it a versatile building block in a vast array of applications. nih.gov Its amphoteric nature, capable of acting as both an acid and a base, and its aromaticity contribute to its diverse reactivity. nih.gov

Imidazole-based compounds are integral to medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. nih.gov The development of cimetidine, a landmark drug for treating ulcers, highlighted the immense therapeutic potential of imidazole-containing molecules and spurred further research into their applications. nih.gov Beyond medicine, imidazoles are crucial in materials science and as catalysts in organic synthesis. nih.gov The ability to functionalize the imidazole ring at various positions allows for the creation of a vast chemical space, leading to the discovery of novel compounds with tailored properties. nih.govnih.gov

Structural Context and Unique Features of the 2-(1H-Imidazol-1-yl)acetaldehyde Moiety

The compound this compound is an N1-substituted acetaldehyde (B116499), a class of molecules that combines the reactive aldehyde functional group with the versatile imidazole heterocycle. The substitution at the N1 position of the imidazole ring is a key structural feature. This substitution influences the electronic properties and aromatic character of the imidazole ring. acs.org

The aldehyde group is a well-known electrophile in organic synthesis, participating in a variety of addition and condensation reactions. wikipedia.org The presence of the imidazole ring attached to the α-carbon of the acetaldehyde introduces unique electronic effects that can modulate the reactivity of the aldehyde. The imidazole ring itself can participate in various interactions, including hydrogen bonding and metal coordination, further expanding the chemical utility of the molecule.

Overview of Research Directions and Potential Academic Impact

Research into this compound and related N1-substituted acetaldehydes is driven by their potential as versatile intermediates in the synthesis of more complex molecules. The combination of the reactive aldehyde and the biologically relevant imidazole scaffold makes them attractive starting materials for the development of new pharmaceuticals. nih.govnih.gov For instance, the aldehyde functionality can be readily transformed into a variety of other functional groups, allowing for the construction of diverse molecular architectures.

Furthermore, the study of such compounds contributes to a fundamental understanding of reaction mechanisms and the influence of heterocyclic substituents on chemical reactivity. researchgate.netnih.gov The exploration of their coordination chemistry could also lead to the development of new catalysts and materials with novel properties. The academic impact of this research lies in the potential to unlock new synthetic pathways and to create a library of imidazole-containing compounds with diverse and valuable applications.

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O |

|---|---|

Molecular Weight |

110.11 g/mol |

IUPAC Name |

2-imidazol-1-ylacetaldehyde |

InChI |

InChI=1S/C5H6N2O/c8-4-3-7-2-1-6-5-7/h1-2,4-5H,3H2 |

InChI Key |

KBKIOXRUBIVCHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Imidazol 1 Yl Acetaldehyde

Direct Synthetic Routes

Direct synthetic routes to 2-(1H-Imidazol-1-yl)acetaldehyde and its immediate precursors often involve starting with the pre-formed imidazole (B134444) ring and introducing the two-carbon side chain.

Synthesis from Imidazole Derivatives

A common strategy involves the N-alkylation of imidazole with a suitable two-carbon electrophile. While direct synthesis of the aldehyde can be challenging due to its reactivity, the synthesis of its precursors, such as imidazol-1-yl-acetic acid and its esters, is well-established. These compounds can then potentially be converted to the target aldehyde.

For instance, a convenient method for preparing imidazol-1-yl-acetic acid hydrochloride, a key intermediate for various applications, involves the N-alkylation of imidazole. nih.govajgreenchem.com One approach reacts imidazole with tert-butyl chloroacetate (B1199739). ajgreenchem.com This is followed by hydrolysis of the resulting ester to yield the carboxylic acid. ajgreenchem.com Another method utilizes benzyl (B1604629) chloroacetate in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). sciforum.net The benzyl ester is subsequently cleaved to afford the acid. sciforum.net

A solvent-free approach has also been developed, reacting imidazole with tert-butyl chloroacetate in the presence of powdered potassium carbonate. The resulting imidazol-1-yl-acetic acid tert-butyl ester is then hydrolyzed to the desired acid. ajgreenchem.com These syntheses provide stable precursors that can be further transformed.

| Starting Materials | Reagents | Product | Yield | Reference |

| Imidazole, tert-butyl chloroacetate | K2CO3 (solvent-free) | Imidazol-1-yl-acetic acid tert-butyl ester | High | ajgreenchem.com |

| Imidazole, benzyl 2-chloroacetate | K2CO3, DMF | Benzyl 2-(1H-imidazol-1-yl)acetate | - | sciforum.net |

| Imidazole, tert-butyl bromoacetate | KOH-K2CO3, BBDE Cl | Imidazol-1-yl-acetic acid tert-butyl ester | 50% | nih.gov |

Oxidation of 2-(1H-Imidazol-1-yl)ethanol Precursors

The oxidation of the corresponding primary alcohol, 2-(1H-Imidazol-1-yl)ethanol, is a direct and logical route to this compound. The key challenge in this approach is to prevent overoxidation to the carboxylic acid, imidazol-1-yl-acetic acid. osti.gov

2-(1H-Imidazol-1-yl)ethanol itself is a versatile building block used in the synthesis of more complex imidazole derivatives. The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. osti.gov Various methods can be employed, including the use of specific oxidizing agents or catalytic systems. For example, catalytic systems involving ruthenium complexes have been shown to effectively oxidize substituted imidazolyl-ethanols to the corresponding ketones using hydrogen peroxide as the oxidant, a process that can be adapted for aldehyde synthesis. researchgate.net Electrochemical methods also offer a promising route; the indirect oxidation of ethanol (B145695) using alkylammonium chloride as an electrolyte can yield an acetaldehyde (B116499) equivalent (1,1-diethoxyethane) with high efficiency, which protects the aldehyde from further oxidation. osti.gov

Building Block and Precursor-Based Synthesis Strategies

These strategies involve constructing the imidazole ring from acyclic precursors, where one of the building blocks already contains or leads to the desired acetaldehyde side chain.

Aldehyde-Mediated Cyclization Reactions for Imidazole Ring Formation

The formation of the imidazole ring can be achieved through multi-component reactions where an aldehyde is a key reactant. The Debus-Radziszewski imidazole synthesis, first reported in 1858, is a classic example. wikipedia.orgnih.gov This reaction condenses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form an imidazole. wikipedia.orgwjpsonline.com By varying the aldehyde component, different substituents can be introduced at the C2 position of the imidazole ring.

Modern variations of this reaction exist. For example, 2,4,5-trisubstituted imidazoles can be synthesized from benzil, various aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). researchgate.net These reactions can sometimes be facilitated by catalysts. researchgate.net While these methods don't directly yield this compound, they illustrate the fundamental role of aldehydes in constructing the imidazole core, a strategy that could be adapted by using a protected form of glyoxylic aldehyde as the aldehyde component.

| Method | Reactants | Product | Reference |

| Debus-Radziszewski Synthesis | 1,2-dicarbonyl, Aldehyde, Ammonia | C-substituted imidazole | wikipedia.orgnih.gov |

| Three-component reaction | Benzil, Aromatic aldehydes, Ammonium acetate | 2,4,5-trisubstituted imidazoles | researchgate.net |

| Condensation | Benzil, Aldehydes, Ammonium acetate, Acetic acid | Substituted imidazoles | researchgate.net |

N-Alkylation Approaches to Imidazole Derivatives

N-alkylation is a direct and widely used method for synthesizing N-substituted imidazoles. nih.gov This approach involves the reaction of the imidazole nitrogen with an alkyl halide or another electrophile. To obtain the target compound or its precursor, imidazole can be reacted with a halo-acetaldehyde or a halo-acetic acid ester.

The N-alkylation of imidazole and its derivatives with various alkyl halides can be carried out under mild conditions using potassium hydroxide (B78521) impregnated on alumina, giving good yields. ciac.jl.cn Another approach uses dialkyl carbonates for the alkylation of imidazoles. researchgate.net For the synthesis of precursors to zoledronic acid, N-alkylation of imidazole with tert-butyl chloroacetate is a key step. nih.govajgreenchem.com The reactivity of the alkylating agent and the choice of base and solvent are critical for achieving high yields. The use of flow reactors with zeolite catalysts also presents a modern, sustainable method for N-alkylation using alcohols as the alkylating agent. thalesnano.com

Catalytic Approaches in Synthesis

Catalysis plays a significant role in improving the efficiency, selectivity, and environmental footprint of synthetic routes to imidazole derivatives.

Catalysts are employed in various key steps:

N-Alkylation: Phase-transfer catalysts, such as bis-[2-(N-benzyl-N,N-diethylammonio)ethyl]ether dichloride (BBDE Cl), have been used for the synthesis of imidazol-1-yl-acetic acid tert-butyl ester. nih.gov Solid catalysts like acidic zeolites are effective in continuous flow processes for the N-alkylation of imidazole with alcohols, offering a green alternative with water as the only byproduct. thalesnano.com

Imidazole Ring Formation: The condensation of benzyl, aldehydes, anilines, and ammonium acetate to form tetrasubstituted imidazoles can be catalyzed by Fe3O4@SiO2/bipyridinium nanocomposites. nih.gov An organocatalytic method has also been developed to access N-acyl imidazoles from aldehydes. acs.org

Oxidation: Ruthenium complexes can catalytically oxidize 1-(1H-benzo[d]imidazol-2-yl)ethanol to the corresponding ketone, demonstrating a potential catalytic route for the oxidation of 2-(1H-Imidazol-1-yl)ethanol to the desired aldehyde. researchgate.net

These catalytic methods often lead to higher yields, milder reaction conditions, and easier product purification compared to stoichiometric reactions.

Application of Lewis Acid Catalysis

Lewis acid catalysis has proven to be a potent tool in the synthesis of imidazole derivatives, facilitating reactions that might otherwise be sluggish or low-yielding. While direct Lewis acid-catalyzed synthesis of this compound is not extensively documented, the principles are evident in the synthesis of related structures. For instance, the synthesis of 2-arylquinazolines from N′-arylbenzimidamides has been achieved using Lewis acids to activate paraformaldehyde as a carbon source. rsc.org This approach, which avoids transition metals, demonstrates the potential for Lewis acids to mediate C-C bond formation in heterocyclic systems. rsc.org

In a broader context, Lewis acids like iron(III) chloride (FeCl₃) supported on silica (B1680970) gel have been effectively used to catalyze the synthesis of multisubstituted imidazoles from acetals and benzils. nih.gov This heterogeneous system offers the advantages of mild reaction conditions and catalyst recyclability. nih.gov The catalytic activity of various Lewis acids, including AlCl₃, SnCl₄, and TiCl₄, has been screened for different organic transformations, highlighting the importance of selecting the appropriate catalyst to optimize yield and reaction time. scispace.com The use of titanium tetrachloride (TiCl₄) has also been reported for the non-aqueous cleavage of a tert-butyl ester in the synthesis of imidazol-1-yl-acetic acid hydrochloride, a key precursor for zoledronic acid. beilstein-journals.orgnih.gov

The table below summarizes the application of various Lewis acids in the synthesis of imidazole-related compounds.

| Catalyst | Reactants | Product | Key Features |

| FeCl₃/SiO₂ | Acetals, Benzils, Ammonium Acetate/Amines | Multisubstituted Imidazoles | Heterogeneous, solvent-free, recyclable catalyst nih.gov |

| TiCl₄ | Imidazol-1-yl-acetic acid tert-butyl ester | Imidazol-1-yl-acetic acid hydrochloride | Non-aqueous ester cleavage beilstein-journals.orgnih.gov |

| Various Lewis Acids | N′-arylbenzimidamides, Paraformaldehyde | 2-Arylquinazolines | Transition-metal-free rsc.org |

Transition Metal-Catalyzed Imidazole Ring Construction

Transition metal catalysis offers a powerful and versatile platform for the construction of the imidazole ring. A variety of metals, including copper, palladium, and ruthenium, have been employed to facilitate the formation of substituted imidazoles.

One common strategy involves the N-arylation of imidazole using a copper catalyst. For example, the reaction of imidazole with iodobenzene (B50100) in the presence of CuI and a base like K₃PO₄ can produce N-arylimidazoles in high yields. nih.gov Another approach utilizes ruthenium-catalyzed oxidation of alkynes to form cis-enediol diacetates, which can then be cyclized with a nitrogen source to yield monosubstituted imidazoles. nih.gov

Palladium catalysis has been instrumental in the oxidative coupling of C-H bonds with aldehydes to furnish ketones, a transformation that can be applied to the synthesis of functionalized imidazoles. nih.gov For the synthesis of 1,2,4,5-tetrasubstituted imidazoles, a copper(I)-catalyzed click reaction between thiopropargylated-imidazole and organoazides has been developed, yielding hybrid molecules with potential anticancer activity. nih.gov

The following table provides examples of transition metal-catalyzed syntheses of imidazole derivatives.

| Catalyst | Reaction Type | Reactants | Product |

| CuI | N-arylation | Imidazole, Iodobenzene | N-arylimidazoles nih.gov |

| Ruthenium Carbonyl | Oxidation/Cyclization | Alkynes, Ammonium Carbonate | Monosubstituted imidazoles nih.gov |

| Pd(OAc)₂ | Oxidative C-H Acylation | 2-Phenylpyridines, Aldehydes | Acylated heterocycles nih.gov |

| Copper(I) | Click Reaction | Thiopropargylated-imidazole, Organoazides | Imidazole-1,2,3-triazole hybrids nih.gov |

Organo-catalytic Systems for Related Imidazole Derivatives

Organocatalysis has emerged as a sustainable and powerful alternative to metal-based catalysis for the synthesis of complex molecules, including tetrasubstituted imidazoles. tandfonline.com These catalysts, which are small organic molecules, offer advantages such as low toxicity, stability, and availability. ias.ac.in

A variety of organocatalysts have been successfully employed in multicomponent reactions (MCRs) to construct the imidazole core. For instance, glutamic acid has been used to catalyze the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles from 1,2-dicarbonyl compounds, aryl aldehydes, amines, and ammonium acetate. tandfonline.com N-heterocyclic carbenes (NHCs) have also been shown to be effective organocatalysts in similar MCRs. tandfonline.com Furthermore, ascorbic acid (Vitamin C) has been utilized as a green and efficient organocatalyst for the synthesis of tetrasubstituted imidazoles under solvent-free conditions. tandfonline.com Imidazole itself can act as an organocatalyst in the synthesis of various functionalized heterocycles. ias.ac.inrsc.org

The table below showcases different organocatalysts used in the synthesis of imidazole derivatives.

| Organocatalyst | Reaction Type | Reactants | Product |

| Glutamic Acid | Four-component reaction | 1,2-Dicarbonyl compounds, Aldehydes, Amines, Ammonium Acetate | 1,2,4,5-Tetrasubstituted imidazoles tandfonline.com |

| N-Heterocyclic Carbenes (NHCs) | Multicomponent reaction | - | Substituted imidazoles tandfonline.com |

| Ascorbic Acid (Vitamin C) | Four-component reaction | Benzil, Primary amines, Aldehydes, Ammonium Acetate | 1,2,4,5-Tetrasubstituted imidazoles tandfonline.com |

| Imidazole | Multicomponent reaction | Malononitrile, Aldehyde, Nucleophile | Functionalized heterocycles ias.ac.inrsc.org |

Biocatalytic Methodologies for Optically Active Imidazole Scaffolds

The demand for enantiomerically pure pharmaceuticals has driven the development of biocatalytic methods for the synthesis of optically active imidazole scaffolds. While the direct biocatalytic synthesis of this compound is not widely reported, related transformations highlight the potential of this approach. For instance, an efficient biocatalytic synthesis of imidazole-4-acetic acid has been developed, showcasing the utility of enzymes in producing valuable imidazole intermediates. nih.gov

The synthesis of optically active compounds based on the imidazole scaffold has been achieved through multi-step reaction sequences. semanticscholar.orgbiomedpharmajournal.org Although a microwave-assisted method proved unsuccessful, a condensation reaction of α-bromo ketones and formamidine (B1211174) acetate in liquid ammonia yielded the desired optically active products. semanticscholar.orgbiomedpharmajournal.org These examples underscore the ongoing efforts to develop stereoselective syntheses of imidazole-containing molecules.

Regioselectivity and Diastereoselectivity in the Synthesis of this compound and its Derivatives

Controlling regioselectivity and diastereoselectivity is a critical aspect of synthesizing complex molecules like this compound and its derivatives. In the context of multicomponent reactions for imidazole synthesis, the choice of catalyst can significantly influence the selective formation of a particular isomer. For example, in the competitive formation of trisubstituted versus tetrasubstituted imidazoles, HBF₄–SiO₂ has been identified as a superior catalyst for directing the reaction towards the desired product. rsc.org The catalytic potency of different metal tetrafluoroborates was also investigated, with Zn(BF₄)₂ showing high efficiency for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. rsc.org

While specific studies on the diastereoselective synthesis of this compound are limited, the synthesis of related imidazole derivatives provides insights. For instance, the synthesis of 1-(1H-Imidazol-2-yl)ethane-1,2-diol derivatives involves a multi-step process starting from protected imidazoles, where stereocenters are introduced and controlled throughout the reaction sequence. researchgate.net

Sustainable and Green Chemistry Protocols for Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of imidazole derivatives to minimize environmental impact and improve efficiency. Key strategies include the use of solvent-free reaction conditions, recyclable catalysts, and energy-efficient methods like microwave irradiation.

Development of Solvent-Free Reaction Conditions

Solvent-free reactions offer numerous advantages, including reduced waste, lower costs, and often, milder reaction conditions. asianpubs.org Several protocols for the synthesis of imidazole derivatives have been developed under solvent-free conditions. For example, a one-pot synthesis of imidazole derivatives from o-phenylenediamines has been achieved without the use of toxic organic solvents, resulting in high yields and easy product isolation. asianpubs.org

The use of solid-supported catalysts is particularly well-suited for solvent-free reactions. Zeolites, for instance, have been used as reusable catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, offering excellent yields and short reaction times. nih.gov Similarly, FeCl₃ supported on silica gel has been employed as a heterogeneous catalyst for the solvent-free synthesis of multisubstituted imidazoles. nih.gov The development of a solvent-free synthesis for imidazol-1-yl-acetic acid hydrochloride further highlights the move towards more environmentally benign processes. ajgreenchem.com

The table below summarizes various solvent-free approaches to imidazole synthesis.

| Catalyst/Method | Reactants | Product | Key Features |

| No Catalyst | o-Phenylenediamines, Aldehydes | Imidazole derivatives | One-pot, high yields asianpubs.org |

| ZSM-11 Zeolite | Benzil, Aldehyde, Aniline, NH₄OAc | 1,2,4,5-Tetrasubstituted imidazoles | Reusable catalyst, clean reaction nih.gov |

| FeCl₃/SiO₂ | Acetals, Benzils, NH₄OAc/Amines | Multisubstituted imidazoles | Heterogeneous, recyclable catalyst nih.gov |

| No Solvent | Imidazole, tert-butyl chloroacetate | Imidazol-1-yl-acetic acid tert-butyl ester | Environmentally friendly ajgreenchem.com |

Chemical Reactivity and Transformation Mechanisms of 2 1h Imidazol 1 Yl Acetaldehyde

Reactions at the Acetaldehyde (B116499) Moiety

The aldehyde functional group is a key center for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition.

Oxidative Transformations to Carboxylic Acids

Aldehydes are readily oxidized to their corresponding carboxylic acids. This transformation can be achieved using a range of oxidizing agents. A common laboratory method involves the use of potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org During this reaction, the aldehyde is oxidized, and the dichromate(VI) ion (orange) is reduced to the chromium(III) ion (green). libretexts.org The general reaction involves the conversion of the R-CHO group to the R-COOH group. libretexts.org For 2-(1H-imidazol-1-yl)acetaldehyde, this process would yield 2-(1H-imidazol-1-yl)acetic acid. To ensure the reaction goes to completion, the reaction is often carried out by heating the mixture under reflux with an excess of the oxidizing agent. libretexts.org

More contemporary and milder methods for this oxidation are also available, utilizing catalysts such as chromium(III) oxide with periodic acid (H₅IO₆) or metal-free systems. organic-chemistry.org

Table 1: Oxidative Transformation of this compound

| Reactant | Reagent/Conditions | Product |

|---|

Reductive Pathways of the Aldehyde Group

The aldehyde group can be reduced to a primary alcohol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). This reagent is a source of hydride ions (H⁻), which act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water or a dilute acid protonates the resulting alkoxide to furnish the alcohol. Research on related C-2 aroyl substituted imidazole (B134444) derivatives has demonstrated that the carbonyl group can be effectively reduced to a hydroxyl group using NaBH₄ in methanol (B129727) under mild conditions. nih.gov Applying this to this compound, the expected product is 2-(1H-imidazol-1-yl)ethanol.

Table 2: Reductive Transformation of this compound

| Reactant | Reagent/Conditions | Product |

|---|

Formation of Acetal Derivatives

Acetal formation is a characteristic reaction of aldehydes, involving the reaction with two molecules of an alcohol in the presence of an acid catalyst. ymerdigital.com This reaction is reversible and proceeds through a hemiacetal intermediate. ymerdigital.com The use of a diol (a molecule with two alcohol groups) instead of a simple alcohol leads to the formation of a cyclic acetal. ymerdigital.com This reaction is often used as a method for protecting the aldehyde group during other synthetic steps, as acetals are stable under neutral and basic conditions. ymerdigital.com A wide array of catalysts, including various transition metal salts and complexes like copper(II) triflate (Cu(OTf)₂) or bismuth triflate, can be employed to facilitate this transformation. ymerdigital.com

Table 3: Acetal Formation from this compound

| Reactant | Reagent/Conditions | Product Type |

|---|---|---|

| This compound | 2 equivalents of ROH (e.g., Methanol), Acid Catalyst (e.g., H⁺) | Acyclic Acetal |

Reactivity of the Imidazole Ring System

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. Its electronic structure allows for reactivity with both electrophiles and nucleophiles.

Electrophilic Substitution Reactions on the Imidazole Core

The imidazole ring is considered an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. uobabylon.edu.iqnih.gov The nitrogen atom at position 3 is basic and has an unshared pair of electrons, which enhances the reactivity of the ring towards electrophiles. nih.gov Substitution typically occurs at the C4 or C5 positions, as attack at these sites leads to a more stable cationic intermediate compared to attack at the C2 position. uobabylon.edu.iq Common electrophilic substitution reactions include:

Nitration: Imidazole can be nitrated using a mixture of nitric acid and sulfuric acid to yield 4-nitroimidazole (B12731) and 5-nitroimidazole. uobabylon.edu.iq

Sulfonation: Reaction with disulfuric acid at elevated temperatures results in the formation of imidazole-4-sulfonic acid and imidazole-5-sulfonic acid. uobabylon.edu.iq

Halogenation: Bromination in chloroform (B151607) can lead to the formation of 2,4,5-tribromoimidazole, while iodination under alkaline conditions can produce 2,4,5-triiodoimidazole. uobabylon.edu.iq

For this compound, these reactions would be expected to occur on the C4 and C5 positions of the imidazole ring.

Table 4: Potential Electrophilic Substitution Reactions

| Reaction Type | Reagent/Conditions | Expected Product Position |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C4 and C5 |

| Sulfonation | H₂S₂O₇, 100°C | C4 and C5 |

Nucleophilic Reactivity and Additions to the Imidazole Ring

The imidazole ring system exhibits amphoteric properties, meaning it can act as both an acid and a base. nih.gov While the ring itself is generally attacked by electrophiles, the nitrogen at position 3 possesses a non-delocalized lone pair of electrons, making it a nucleophilic center. nih.gov This allows for reactions such as alkylation, where an alkyl halide reacts with the imidazole to form an N-alkylimidazolium salt. uobabylon.edu.iq

Direct nucleophilic attack on the carbon atoms of the imidazole ring is less common but can be facilitated by the presence of strong electron-withdrawing groups or by conversion of the imidazole into a quaternary imidazolium (B1220033) salt. clockss.org The positive charge on the imidazolium salt activates the ring towards attack by nucleophiles. clockss.org For instance, the acyl group of a 2-acyl-1,3-dimethylimidazolium salt becomes highly activated and can react with various nucleophiles. clockss.org Under harsh conditions, such as with benzoyl chloride in the presence of sodium hydroxide (B78521), the imidazole ring can undergo nucleophilic attack leading to ring opening. uobabylon.edu.iq

Reduction of the Imidazole Heterocycle

Reduction of the imidazole ring within a molecule like this compound is a challenging transformation due to the aromatic stability of the heterocycle. Generally, imidazoles are resistant to catalytic hydrogenation under conditions that would readily reduce other functional groups. However, more forceful methods can achieve this reduction.

One approach involves reduction after deprotonation. For instance, 4H-imidazoles can be deprotonated to form a trianion, which then undergoes two consecutive single-electron transfer reactions to achieve reduction. clockss.org While this specific example does not involve this compound, it illustrates a potential, albeit harsh, pathway for imidazole ring reduction. Another method involves the use of strong reducing agents like sodium in liquid ammonia (B1221849) with a proton source such as tert-butanol (B103910) (Na/NH3/ButOH), which has been used to reduce bromo-substituted imidazoles. rsc.orgrsc.org

It is important to note that the aldehyde group in this compound would likely be reduced under these strong conditions, potentially to an alcohol or even be completely removed, depending on the specific reagents and reaction conditions. The selective reduction of the imidazole ring in the presence of the aldehyde is a significant synthetic challenge.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For reactions involving imidazole derivatives, kinetic analyses have been employed to elucidate reaction mechanisms. For example, the reaction of acetaldehyde with peptides to form 2-methylimidazolidin-4-one adducts was found to follow second-order kinetics. nih.gov This study, while not directly on this compound, highlights the type of kinetic analysis that can be applied to understand the formation of imidazole-containing products from acetaldehyde.

The rate of reactions involving the imidazole ring can be influenced by substituents. For instance, the rate of decarbonylation of imidazole-2-carbaldehydes is dependent on the reaction conditions, with nucleophilic attack of an alcohol on the carbonyl group being a key step. researchgate.net For this compound, kinetic studies could determine the rate of its various transformations, such as condensation reactions, oxidations, or reductions, under different conditions.

Many reactions of imidazoles proceed through transient, highly reactive intermediates. The identification and characterization of these species are key to understanding the reaction mechanism.

Iminium Ions: The reaction of an amine with an aldehyde, a fundamental process in organic chemistry, proceeds through the formation of an iminium ion intermediate. In the context of this compound, reactions involving the aldehyde group with secondary amines would generate an iminium ion. These intermediates are highly electrophilic and can be trapped by nucleophiles. The formation of iminium salts from the reaction of amines with enones, followed by intramolecular cyclization, is a known pathway to substituted imidazoles. rsc.org

N-nitrosiminium Ions: While not directly reported for this compound, N-nitrosiminium ions are known reactive intermediates derived from the nitrosation of imines. Given that the imidazole ring can be N-alkylated, the potential for forming such intermediates under specific conditions exists, which could lead to a variety of further transformations.

Allenamides: Allenamides are versatile building blocks in organic synthesis and can be involved in various transformations. rsc.org They can be prepared from propargylamines, and their reactivity allows for the synthesis of various heterocyclic compounds. While not a direct intermediate from this compound, the chemistry of allenamides demonstrates the diverse reactivity of nitrogen-containing functional groups that can be conceptually related to intermediates in imidazole chemistry. nih.gov

Imidazol-5-yl radicals: Radical intermediates, such as imidazol-5-yl radicals, have been generated during the reduction of halogenated imidazoles. rsc.orgrsc.org These radicals can participate in cyclization reactions, showcasing a non-ionic pathway for imidazole transformations.

The pH of the reaction medium can have a profound impact on the reactivity of this compound due to the presence of both the basic imidazole ring and the pH-sensitive aldehyde group.

The reaction of acetaldehyde with ammonia to form a trimer is highly pH-dependent. At high pH, the trimer is the main product, while at low pH, the reaction is less efficient, and unreacted acetaldehyde can remain. researchgate.netrsc.orgresearchgate.net Specifically, at a pH around 4, a maximum concentration of acetaldehyde was observed, suggesting that these conditions favor the aldehyde form over the imine, and also lead to the decomposition of the trimer. researchgate.net In acidic conditions (pH < 8), lower pH generally leads to a decrease in the formation of aldehyde-ammonia condensation products. nih.gov

For this compound, the imidazole ring's basicity (pKa of the conjugate acid is around 7) means that at physiological pH, a significant portion of the molecules will be protonated. globalresearchonline.net This protonation can affect the electronic properties of the molecule and influence the reactivity of the aldehyde group.

The imidazole ring of this compound possesses both a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). The N-3 nitrogen is basic and can be protonated by acids to form a stable imidazolium salt. pharmaguideline.com Conversely, the N-1 proton is weakly acidic and can be removed by a strong base. pharmaguideline.com

This amphoteric nature means that protonation and deprotonation equilibria play a critical role in its reaction mechanisms. The protonation state of the imidazole ring will influence its nucleophilicity and its ability to activate the attached acetaldehyde group. For instance, protonation of the N-3 position would make the imidazole ring more electron-withdrawing, potentially increasing the electrophilicity of the aldehyde's carbonyl carbon. Deprotonation at N-1 would create an anion, enhancing the nucleophilicity of the ring system. The pKa of the imidazole N-H proton is around 14 in water, but this can be significantly lowered by coordination to metal ions. researchgate.net

Stability and Degradation Pathways in Different Chemical Environments

The stability of this compound is influenced by its chemical environment, including pH, temperature, and the presence of oxidizing or reducing agents.

The aldehyde functional group is susceptible to oxidation to a carboxylic acid and reduction to an alcohol. Imidazole itself is generally resistant to auto-oxidation and oxidation by reagents like chromic acid and hydrogen peroxide, but can be attacked by stronger oxidizing agents like perbenzoic acid. pharmaguideline.com However, the imidazole moiety in other molecules has been shown to be susceptible to base-mediated autoxidation and photodegradation in solution. nih.gov

The stability of the related compound, acetaldehyde, is also pH-dependent. At lower pH (below 8), aldehydes are more stable and less prone to aldol (B89426) condensation. nih.gov The decomposition of imidazolidinone adducts formed from acetaldehyde and peptides has been observed at elevated temperatures (60-100 °C), with an estimated half-life of about 14 days at 37 °C. nih.gov

Electron ionization mass spectrometry studies of imidazole and 2-nitroimidazole (B3424786) show that the parent cation is the most abundant ion, indicating a degree of stability of the ring under these high-energy conditions. nih.govnih.gov However, fragmentation does occur, leading to smaller charged species. nih.gov This suggests that under certain energetic conditions, the imidazole ring in this compound could also fragment.

Hydrolytic Stability under Acidic, Neutral, and Basic Conditions

There is no specific experimental data on the hydrolytic stability of this compound. To assess this, studies would need to be conducted across a range of pH values to determine the rate and mechanism of hydrolysis.

Based on the structure, which contains an N-substituted imidazole ring and an aldehyde functional group, some general assumptions can be made. The N-C bond connecting the imidazole ring to the acetaldehyde moiety is generally stable. However, the aldehyde group can be susceptible to hydration, and the imidazole ring's stability can be pH-dependent. For instance, studies on related N-acyl imidazoles suggest that the stability of the linkage to the imidazole can be tuned, with some being resistant to hydrolysis. nih.gov On the other hand, different imidazole-based compounds, like imidazole-2-ylidenes, have been shown to undergo hydrolysis, leading to ring-opening under certain aqueous conditions. acs.org Without specific studies on this compound, it is not possible to provide quantitative data on its stability under acidic, neutral, and basic conditions.

A hypothetical data table for hydrolytic stability, were the data available, would look like this:

| pH Condition | Temperature (°C) | Half-life (t½) | Degradation Products |

| Acidic (e.g., pH 3) | 25 | Data not available | Data not available |

| Neutral (e.g., pH 7) | 25 | Data not available | Data not available |

| Basic (e.g., pH 10) | 25 | Data not available | Data not available |

Oxidative and Reductive Degradation Processes

Similarly, there is a lack of specific research on the oxidative and reductive degradation of this compound.

Oxidative Degradation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 2-(1H-imidazol-1-yl)acetic acid. This is a common transformation for aldehydes. The imidazole ring itself can also be subject to oxidative degradation under strong oxidizing conditions, potentially leading to ring cleavage. Metabolic studies of ethanol (B145695) show that acetaldehyde is oxidized in the body. nih.govnih.govnih.gov

Reductive Degradation: The aldehyde group can be readily reduced to the corresponding primary alcohol, 2-(1H-imidazol-1-yl)ethanol. This is a standard reaction for aldehydes using common reducing agents.

Without specific experimental results, a detailed account of the degradation products and the conditions that lead to them cannot be provided.

A hypothetical data table for degradation processes would include:

| Degradation Process | Reagent/Condition | Major Products | Minor Products |

| Oxidation | Data not available | Data not available | Data not available |

| Reduction | Data not available | Data not available | Data not available |

Advanced Spectroscopic and Structural Characterization Techniques for 2 1h Imidazol 1 Yl Acetaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(1H-Imidazol-1-yl)acetaldehyde in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the imidazole (B134444) ring and the acetaldehyde (B116499) moiety. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the aldehyde group.

Imidazole Protons: The protons on the imidazole ring (H-2, H-4, and H-5) typically resonate in the aromatic region, generally between δ 7.0 and 8.0 ppm. The specific shifts can be influenced by the solvent and concentration. For instance, in similar imidazole derivatives, these protons have been observed in this range.

Acetaldehyde Protons: The aldehydic proton (CHO) is highly deshielded and is expected to appear as a singlet or a triplet (if coupled with the adjacent methylene (B1212753) protons) in the downfield region of the spectrum, typically between δ 9.5 and 10.0 ppm. The methylene protons (CH₂) adjacent to the imidazole ring would likely appear as a singlet or a doublet around δ 4.5-5.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Imidazole Carbons: The carbon atoms of the imidazole ring are expected to resonate in the aromatic region, typically between δ 115 and 140 ppm.

Carbonyl Carbon: The carbonyl carbon of the aldehyde group is characteristically found far downfield, generally in the range of δ 190-200 ppm.

Methylene Carbon: The methylene carbon adjacent to the imidazole ring would be expected in the range of δ 50-60 ppm.

A study on 2-phenylimidazolecarbaldehydes highlighted that fast tautomerization in solution can sometimes impede the detection of all imidazole ring carbon signals in conventional ¹³C NMR spectra. mdpi.com

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 (imidazole) | 7.5 - 8.0 | - |

| H-4 (imidazole) | 7.0 - 7.5 | - |

| H-5 (imidazole) | 7.0 - 7.5 | - |

| CH₂ | 4.5 - 5.0 | 50 - 60 |

| CHO | 9.5 - 10.0 | 190 - 200 |

| C-2 (imidazole) | - | 135 - 140 |

| C-4 (imidazole) | - | 120 - 130 |

| C-5 (imidazole) | - | 115 - 125 |

Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (molar mass: 110.11 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 110.

The fragmentation of N-substituted imidazoles upon electron impact is characterized by pronounced molecular ions and distinct fragmentation pathways. researchgate.net The fragmentation of this compound is expected to involve cleavage of the bond between the imidazole ring and the acetaldehyde side chain, as well as fragmentation of the imidazole ring itself. Common fragmentation patterns for substituted imidazoles include the loss of HCN and other small neutral molecules. researchgate.net

Expected Fragmentation Pattern for this compound

| m/z Value | Possible Fragment Ion | Notes |

| 110 | [C₅H₆N₂O]⁺ | Molecular Ion |

| 81 | [C₄H₅N₂]⁺ | Loss of CHO |

| 68 | [C₃H₄N₂]⁺ | Imidazole cation |

| 41 | [C₂H₃N]⁺ | Fragment from imidazole ring |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the key characteristic absorption bands would be:

C=O Stretch: A strong and sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1720-1740 cm⁻¹.

C-H Stretch (aldehyde): Two weak to medium bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond of an aldehyde.

C=N and C=C Stretch (imidazole): The imidazole ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the region of 1500-1650 cm⁻¹. In a study of synthesized imidazole derivatives, these bands were observed between 1513–1589 cm⁻¹ and 1602−1626 cm⁻¹. nih.gov

Aromatic C-H Stretch (imidazole): Stretching vibrations for the C-H bonds on the imidazole ring are expected above 3000 cm⁻¹. nih.gov

The interaction of acetaldehyde with other molecules has been investigated using IR spectroscopy, providing insights into its reactivity. nih.gov

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1720 - 1740 | Strong, Sharp |

| Aldehyde C-H | Stretch | ~2720 and ~2820 | Weak to Medium |

| Imidazole C=N/C=C | Stretch | 1500 - 1650 | Medium to Strong |

| Imidazole C-H | Stretch | > 3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Kinetic Monitoring

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit absorption maxima in the UV region. The absorption spectra of some imidazole derivatives show peak maxima at approximately 295 nm and 380 nm. nih.gov The position of these absorption bands can be influenced by the solvent polarity and the nature of the substituents on the imidazole ring. nih.govrsc.org For this compound, the presence of the aldehyde group, a chromophore, is expected to influence the electronic absorption spectrum. This technique can also be employed for kinetic monitoring of reactions involving the compound. The spectroscopic characterization of a related compound, 2-iminoacetaldehyde, has been achieved using UV/Vis spectroscopy in cryogenic matrices. nih.govresearchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. While no crystal structure for this compound is currently reported, the crystal structure of the related compound 1H-imidazole-1-methanol has been described. nsf.gov This study revealed that the molecules are connected via O—H···N hydrogen bonding. nsf.gov Similarly, for this compound, one could anticipate the formation of hydrogen bonds and other non-covalent interactions influencing the crystal packing.

Computational Chemistry and Theoretical Studies of 2 1h Imidazol 1 Yl Acetaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of 2-(1H-Imidazol-1-yl)acetaldehyde. These methods are used to predict a wide range of properties by solving the electronic Schrödinger equation.

Electronic Structure and Reactivity: DFT calculations are frequently employed to determine the optimized molecular geometry of imidazole (B134444) derivatives. tmu.ac.inresearchgate.net By using methods like B3LYP combined with basis sets such as 6-311G(d,p), researchers can calculate key structural parameters like bond lengths and angles. tmu.ac.innih.gov

The electronic properties are often analyzed through the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. tmu.ac.innih.gov A smaller gap suggests higher reactivity. For imidazole derivatives, these calculations help identify the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, which are indicative of sites for electrophilic and nucleophilic reactions, respectively. tmu.ac.in

Spectroscopic Property Prediction: DFT calculations are also highly effective in predicting spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to aid in the assignment of vibrational modes. ijstr.org Computational studies on related imidazole compounds have shown good agreement between calculated and experimental spectra, confirming the accuracy of the theoretical models. ijstr.orgresearchgate.net Furthermore, methods like Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. nih.gov

Table 1: Predicted Electronic Properties of an Imidazole Derivative using DFT This table presents typical data obtained from DFT calculations for illustrative purposes, based on studies of similar imidazole-containing compounds.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability tmu.ac.in |

| Dipole Moment | 3.2 D | Measures molecular polarity vulcanchem.com |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The flexibility of the side chain in this compound allows it to adopt various conformations, which can significantly influence its reactivity and interactions with other molecules. Molecular modeling and dynamics simulations are essential for exploring this conformational landscape.

Conformational Analysis: A common approach to identify stable conformers is to perform a Potential Energy Surface (PES) scan. nih.gov This involves systematically rotating specific dihedral angles (torsion angles) within the molecule and calculating the energy at each step. The resulting energy profile reveals low-energy conformations (local minima) and the energy barriers between them. For this compound, key rotations would be around the C-C and C-N bonds of the acetaldehyde-imidazole linkage.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account solvent effects and temperature. researchgate.net By simulating the molecule's trajectory, researchers can observe conformational transitions and determine the relative populations of different conformers at equilibrium. researchgate.net These simulations can reveal how interactions with solvent molecules, such as water, influence the preferred shape of the molecule. For instance, MD simulations can show whether certain conformations are stabilized by hydrogen bonding with the solvent. nih.gov This information is crucial for understanding how the molecule behaves in a realistic chemical environment. nih.gov

Table 2: Example of Conformational Analysis Data This table illustrates the type of results generated from a PES scan for a flexible molecule.

| Dihedral Angle (τ) | Relative Energy (kcal/mol) | Conformation Type |

| 0° | 5.2 | Eclipsed (High Energy) |

| 60° | 0.0 | Gauche (Stable) |

| 120° | 4.8 | Eclipsed (High Energy) |

| 180° | 0.5 | Anti (Stable) |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the detailed investigation of reaction pathways that are often difficult to probe experimentally. researchgate.netrsc.org

For reactions involving this compound, such as aldol (B89426) condensations or reactions at the imidazole ring, DFT calculations can be used to map the entire reaction coordinate. This process involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, and products as minima on the potential energy surface.

Finding Transition States (TS): Locating the transition state, which is the highest energy point along the reaction pathway and represents the activation barrier. semanticscholar.org A true transition state is characterized as a first-order saddle point with exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), a key factor controlling the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the path from the transition state down to the corresponding reactant and product, confirming that the located TS correctly connects the intended species.

This comprehensive approach provides a step-by-step view of bond-breaking and bond-forming processes, offering insights into the factors that control the reaction's feasibility and speed. nih.gov

Prediction of Reactivity Profiles and Selectivity in Organic Transformations

Computational methods can predict the reactivity and selectivity of this compound in various organic reactions before they are performed in the lab.

Reactivity Profiles: DFT-based reactivity descriptors, derived from conceptual DFT, are used to quantify and predict the reactive behavior of different sites within the molecule. These descriptors include:

Fukui Functions: These indicate the change in electron density at a specific site upon the addition or removal of an electron, highlighting the most susceptible sites for nucleophilic and electrophilic attack.

Local Softness and Hardness: These parameters help in understanding the interactions between reactants based on the hard and soft acids and bases (HSAB) principle.

Dual Descriptor: This descriptor can distinguish between sites that are electrophilic or nucleophilic.

By analyzing these descriptors for this compound, one can predict whether a reaction is more likely to occur at the aldehyde group, the imidazole ring's nitrogen atoms, or its carbon atoms.

Predicting Selectivity: In cases where a reaction can lead to multiple products (regioisomers or stereoisomers), computational chemistry can be used to predict the major product. This is achieved by calculating the activation energies for all possible reaction pathways. According to transition state theory, the pathway with the lowest activation energy will be the fastest and thus yield the predominant product. This approach is invaluable for understanding and predicting regioselectivity and stereoselectivity in organic synthesis. d-nb.info

Applications of 2 1h Imidazol 1 Yl Acetaldehyde in Advanced Organic Synthesis

Function as a Crucial Building Block in the Synthesis of Complex Organic Molecules

2-(1H-Imidazol-1-yl)acetaldehyde serves as a pivotal building block in the assembly of intricate organic molecules. Its bifunctional nature, possessing both a reactive aldehyde group and an imidazole (B134444) nucleus, allows for a diverse range of chemical transformations. The imidazole ring itself is a key component in many natural products and pharmacologically active compounds, making this acetaldehyde (B116499) derivative a valuable starting material. ijprajournal.com Organic chemists utilize this compound to introduce the imidazolyl-acetyl moiety into larger molecular frameworks, which is a common structural motif in various bioactive molecules.

The aldehyde functionality can readily undergo nucleophilic addition, condensation, and oxidation reactions, providing a gateway to a variety of molecular architectures. For instance, it can be employed in the construction of larger heterocyclic systems or in the extension of carbon chains with the embedded imidazole unit. The strategic placement of the imidazole and aldehyde groups allows for controlled and sequential reactions, making it a versatile tool for synthetic chemists aiming to construct complex targets with precision. The imidazole core is a fundamental component of numerous natural products like histidine and purines. ijprajournal.com

Precursor for the Preparation of Diverse Functionalized Imidazole Derivatives

This compound is a key precursor for an array of functionalized imidazole derivatives. mdpi.comnih.govresearchgate.netmdpi.comnih.govresearchgate.net The reactivity of the aldehyde group is central to its utility, enabling a wide variety of chemical modifications.

Key transformations and the resulting functionalized derivatives are summarized in the table below:

| Reaction Type | Reagent/Catalyst | Resulting Functionalized Imidazole Derivative |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | N-Substituted 2-(1H-imidazol-1-yl)ethanamines |

| Wittig Reaction | Phosphonium Ylide | 1-(Alken-1-yl)-1H-imidazoles |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound, Base | 3-(1H-Imidazol-1-yl)propenoic acid derivatives |

| Oxidation | Oxidizing Agent (e.g., KMnO₄, PCC) | 2-(1H-Imidazol-1-yl)acetic acid |

| Grignard Reaction | Grignard Reagent (R-MgX) | 1-(1H-Imidazol-1-yl)propan-2-ol derivatives |

These reactions demonstrate the versatility of this compound as a starting material. For example, its oxidation to 2-(1H-imidazol-1-yl)acetic acid provides a key intermediate for various applications, including the synthesis of certain pharmaceutical compounds. usp.org Furthermore, condensation reactions with various nucleophiles allow for the straightforward introduction of the imidazole moiety into a broad spectrum of molecular scaffolds.

Participation in Multi-Component Reactions for the Rapid Construction of Complex Chemical Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, and this compound is a valuable participant in such reactions. nih.govresearchgate.netmdpi.comnih.govresearchgate.netusp.org Its aldehyde functionality allows it to act as the carbonyl component in various MCRs, leading to the rapid assembly of diverse and complex chemical structures containing the imidazole core.

One prominent example is its potential use in Ugi-type reactions. In a hypothetical Ugi four-component reaction, this compound could react with an amine, a carboxylic acid, and an isocyanide to produce a complex α-acetamido amide derivative incorporating the imidazole ring. This one-pot synthesis provides a streamlined route to highly functionalized molecules that would otherwise require lengthy, multi-step syntheses.

The application of this compound in MCRs offers several advantages, including:

Molecular Diversity: By systematically varying the other components in the MCR, a large library of structurally diverse imidazole-containing compounds can be rapidly generated.

Complexity Generation: MCRs facilitate the construction of intricate molecular architectures from simple starting materials in a convergent manner.

The imidazole derivatives synthesized through these MCRs can serve as scaffolds for further chemical elaboration, opening avenues to novel compound libraries for various applications.

Strategic Intermediate in the Synthesis of Bioactive Compounds

This compound and its derivatives are strategic intermediates in the synthesis of various bioactive compounds. ijprajournal.comnih.govmdpi.comnih.govresearchgate.netusp.orgnih.gov The imidazole nucleus is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. Consequently, this acetaldehyde derivative provides a direct route to incorporating this important heterocyclic motif into new molecular entities.

Research has shown that derivatives of this compound are precursors to compounds with potential therapeutic applications. For instance, the corresponding carboxylic acid, 2-(1H-imidazol-1-yl)acetic acid, is a known related compound of Zoledronic acid, a bisphosphonate used in the management of bone-related conditions. usp.org This highlights the importance of the imidazolyl-acetyl structural unit in the design of bioactive molecules.

The versatility of the aldehyde group allows for the synthesis of a wide array of imidazole-containing structures that can be screened for various biological activities. The ability to readily modify the side chain and introduce additional functional groups enables the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. This makes this compound a valuable starting point for medicinal chemistry programs aimed at the discovery of new therapeutic agents.

The following table lists some of the reported biological activities associated with imidazole-containing compounds, for which this compound can serve as a key synthetic intermediate.

| Class of Bioactive Compound | Potential Therapeutic Area |

| Imidazole-based antifungals | Infectious diseases |

| Histamine (B1213489) receptor antagonists | Allergy and gastric acid secretion |

| Nitroimidazole derivatives | Antibacterial and antiprotozoal agents |

| Imidazole-containing kinase inhibitors | Oncology |

Coordination Chemistry and Material Science Implications of 2 1h Imidazol 1 Yl Acetaldehyde

Ligand Properties and Metal Complex Formation

The chemical structure of 2-(1H-imidazol-1-yl)acetaldehyde allows it to function as a versatile ligand in coordination chemistry. The primary coordination site is the sp2-hybridized nitrogen atom (N3) of the imidazole (B134444) ring, which acts as a potent Lewis base, readily donating its lone pair of electrons to form stable complexes with a wide range of metal ions.

Derivatives of imidazole are well-documented for their ability to form complexes with various metals. For instance, 2-(1H-imidazol-2-yl)phenols are known to form complexes with metal ions such as Cu(II), Co(II), and Zn(II). researchgate.net The coordination to a zinc(II) ion, in some cases, leads to an enhancement of fluorescent intensity, suggesting potential applications in sensor technology. researchgate.net Studies on these related compounds reveal that the active frontier molecular orbitals are primarily concentrated on the azole rings, highlighting the imidazole moiety's crucial role in coordination. researchgate.net

The acetaldehyde (B116499) group in this compound introduces a secondary potential coordination site through its carbonyl oxygen atom. This allows the molecule to potentially act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. The ability to act as either a monodentate or bidentate ligand provides flexibility in the formation of diverse coordination geometries and dimensionalities in the resulting metal complexes. The presence of the aldehyde also introduces the possibility of post-coordination modification, where the aldehyde group could be transformed without disrupting the metal-imidazole bond.

| Metal Ion | Ligand | Resulting Complex/Material | Key Findings | Reference |

| Co(II) | 1,4-bis(imidazol-1-yl)-butane (bib) | {Co(bib)(3)(2)}(n) | Forms a 2D network structure with a 36-membered ring. | epa.gov |

| Cu(I) | 1,4-bis(imidazol-1-ylmethyl)benzene (bix) | {Cu-3(bix)(4.5)(3)}(n) | Possesses a 2D network structure with an 84-membered ring. | epa.gov |

| Zn(II) | 2-(4,5-diphenyl-1H-imidazol-2-yl)-3,5-di-tert-butylphenol | Neutral Zn(II) Complex | Coordination to the zinc ion can quench or enhance fluorescence depending on other substituents. | researchgate.net |

| Zn(II) | 3-(1H-imidazol-1-yl)propanoate | Zinc(II) Coordination Polymer | Forms single polymer chains in the solid state. | chemrxiv.orgchemrxiv.org |

This table presents data for related imidazole-containing ligands to illustrate the coordination potential of the imidazole moiety.

Potential in Homogeneous and Heterogeneous Catalysis

The structural features of this compound suggest its potential utility in both homogeneous and heterogeneous catalysis. The imidazole nucleus is a core component of many N-heterocyclic carbene (NHC) precursors, which are highly effective organocatalysts. Furthermore, the basic nitrogen atom in the imidazole ring can itself function as a catalytic site.

Homogeneous Catalysis: Imidazole derivatives have been employed as catalysts in various organic transformations. For example, certain 1-phenyl-1H-imidazole compounds have been shown to catalyze the epoxidation of olefins under mild conditions. nih.gov Ionic liquids with imidazole cations have also demonstrated high activity as catalysts in reactions like the acetalization of glycerol, where they can achieve high yields under ambient conditions. mdpi.com The high activity is sometimes attributed to the formation of a micro water-removing system enabled by the ionic liquid's unique solubility properties. mdpi.com Given these precedents, this compound or its derivatives could be explored as catalysts or catalyst precursors for similar reactions.

Heterogeneous Catalysis: For heterogeneous applications, the molecule could be immobilized on a solid support. Silica (B1680970) gel, being inexpensive, structurally rigid, and thermally stable, is a widely used support material. nih.gov A catalytic system using iron(III) chloride on silica (FeCl3/SiO2) has been developed for the synthesis of multisubstituted imidazoles, demonstrating the compatibility of the imidazole core with solid-supported catalytic systems. nih.gov Polystyrene-supported diarylprolinol catalysts have been used in conjunction with a solid-phase acid catalyst to promote cross-aldol reactions of acetaldehyde, showcasing a dual catalytic system that can be recycled and reused. researchgate.net This suggests that this compound could be incorporated into such recyclable heterogeneous systems, either as a ligand for a metal center or as an organocatalytic moiety itself.

Incorporation into Functional Materials and Coordination Polymers

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound makes it an attractive candidate as a linker for creating such materials. The imidazole group can coordinate to a metal center, while the acetaldehyde tail can be used to tune the properties of the material or to be modified post-synthesis.

Research on the closely related ligand, 3-(1H-imidazol-1-yl)propanoate, provides significant insight into this potential. chemrxiv.orgchemrxiv.org By combining aqueous solutions of zinc(II) salts with this ligand, coordination polymers can be readily prepared via precipitation. chemrxiv.orgchemrxiv.org Depending on the substituents on the imidazole ring, these reactions can yield crystalline materials either immediately or after a period of heating. chemrxiv.orgchemrxiv.org

Structural characterization of these zinc(II) polymers by single-crystal X-ray diffraction reveals the formation of single polymer chains that are held together by other forces, such as hydrogen bonding with crystal water. chemrxiv.org The thermal stability of these materials can extend up to at least 200 °C. chemrxiv.org Such studies have also investigated the porosity of these specific coordination polymers, revealing them to be non-porous to gases like CO2, N2, and CH4. chemrxiv.orgchemrxiv.org

Furthermore, bis-imidazole ligands have been successfully used to synthesize two-dimensional (2D) coordination polymers. epa.gov For example, ligands like 1,4-bis(imidazol-1-yl)-butane and 1,4-bis(imidazol-1-ylmethyl)benzene react with Co(II) and Cu(I) to form extended 2D networks with large ring structures. epa.gov These structures are often further organized into 3D supramolecular architectures through hydrogen bonding or π-π stacking interactions. epa.gov These examples underscore the capability of the imidazol-1-yl group to act as a reliable and versatile connector in the rational design and synthesis of new functional coordination polymers. The presence of the aldehyde group on this compound offers an additional functional handle for creating more complex and potentially responsive materials.

Biochemical and Prebiotic Research Perspectives Involving Imidazole Acetaldehyde Derivatives

Enzymatic Transformations and Metabolic Pathways of Imidazole-Acetaldehyde Analogs

While direct metabolic data on 2-(1H-imidazol-1-yl)acetaldehyde is limited, extensive research on its structural analog, imidazole-4-acetaldehyde (B1219054), provides a model for its potential enzymatic transformations. Imidazole-4-acetaldehyde is a key intermediate in the metabolic pathway of histamine (B1213489). hmdb.cawikipedia.org

In biological systems, histamine undergoes oxidative deamination of its primary amino group, a reaction catalyzed by the enzyme diamine oxidase (DAO), to produce imidazole-4-acetaldehyde. wikipedia.org This aldehyde is then typically oxidized further into imidazoleacetic acid. wikipedia.org This subsequent conversion is mediated by aldehyde dehydrogenase (ALDH), particularly mitochondrial aldehyde dehydrogenase. hmdb.ca Imidazole-4-acetaldehyde has been shown to be a viable substrate for various aldehyde dehydrogenase isozymes. hmdb.ca

Studies on plant-based aldehyde dehydrogenases have also shed light on the enzymatic processing of imidazole-derived aldehydes. Research on ALDH enzymes from family 2 and family 10 in plants has demonstrated their capability to oxidize various imidazole (B134444) and pyrazole (B372694) aldehydes. researchgate.net Notably, these studies revealed a difference in oxidation efficiency based on the position of the carbaldehyde group on the imidazole ring. The group at position 4 was found to be oxidized more rapidly than a group at position 2. researchgate.net This suggests that the specific isomer of an imidazole-acetaldehyde analog can influence its metabolic fate.

The primary enzymatic pathway for imidazole-4-acetaldehyde, a key analog, is summarized below:

| Starting Compound | Enzyme | Resulting Compound |

| Histamine | Diamine Oxidase (DAO) | Imidazole-4-acetaldehyde |

| Imidazole-4-acetaldehyde | Aldehyde Dehydrogenase (ALDH) | Imidazoleacetic acid |

This table illustrates the two-step enzymatic conversion of histamine to imidazoleacetic acid, with imidazole-4-acetaldehyde as the intermediate.

Role in Simulated Prebiotic Chemical Evolution

Imidazole derivatives are considered significant in theories of prebiotic chemistry, potentially acting as catalysts for the synthesis of oligonucleotides. nih.gov Research has focused on the plausible formation of imidazoles and their derivatives under conditions simulating the primitive Earth. nih.govnih.gov

The prebiotic synthesis of imidazole-4-acetaldehyde has been demonstrated in laboratory experiments. nih.gov These simulations show that it can be formed from the reaction of erythrose with formamidine (B1211174). nih.gov Another demonstrated pathway involves the reaction of erythrose, formaldehyde, and ammonia (B1221849), which yields imidazole-4-ethanol and imidazole-4-glycol. nih.gov These compounds are considered significant because several plausible prebiotic reactions could have converted them into imidazole-4-acetaldehyde. hmdb.canih.gov

The yields from these experimental prebiotic syntheses, based on the initial amount of erythrose, are notable:

Imidazole-4-acetaldehyde: 1.6% yield nih.gov

Imidazole-4-ethanol: 5.4% yield nih.gov

Imidazole-4-glycol: 6.8% yield nih.gov

The significance of prebiotic imidazole-4-acetaldehyde lies in its potential role as a direct precursor to the amino acid histidine. hmdb.canih.gov It is hypothesized that on a prebiotic Earth, imidazole-4-acetaldehyde could have been converted into histidine through a Strecker synthesis. hmdb.canih.gov This process provides a plausible route for the abiotic formation of a crucial biological molecule.

| Precursor Molecules | Resulting Imidazole Derivative | Potential Subsequent Product |

| Erythrose, Formamidine | Imidazole-4-acetaldehyde | Histidine (via Strecker synthesis) |

| Erythrose, Formaldehyde, Ammonia | Imidazole-4-ethanol, Imidazole-4-glycol | Imidazole-4-acetaldehyde |

This table outlines demonstrated prebiotic synthesis pathways leading to imidazole-4-acetaldehyde and its potential conversion to histidine.

Biocatalytic Synthesis of Related Imidazole-Containing Compounds for Biochemical Studies

The development of biocatalytic methods provides powerful tools for synthesizing complex imidazole-containing molecules for further biochemical investigation. Enzymes offer high selectivity and efficiency, often under mild reaction conditions.

One area of advancement is in the engineering of enzymes for novel C-C bond-forming reactions. For instance, pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as threonine aldolases, have been engineered to perform aldol-type transformations using (2-azaaryl)methanamines as substrates. acs.org This approach allows for the stereoselective synthesis of diverse 1,2-amino alcohols that incorporate heteroaromatic structures like imidazole, which are valuable for pharmacological and biochemical studies. acs.org

Furthermore, research into biosynthetic pathways has revealed novel enzymes that construct the imidazole ring itself. The enzyme RohQ, found in the azomycin (B20884) biosynthetic pathway, catalyzes a cyclodehydration reaction to form 2-aminoimidazole. acs.org Mechanistic studies suggest that catalysis occurs at a dimeric interface, utilizing key aspartic acid residues to achieve a significant acceleration of the intramolecular cyclization between a guanidino group and an aldehyde. acs.org Understanding such natural biocatalysts provides a foundation for developing new synthetic tools.

Enzymatic oxidation and reduction are also key biocatalytic strategies. As mentioned previously, aldehyde dehydrogenases are effective in oxidizing imidazole aldehydes. researchgate.net In a different application, a coupled enzyme system of fungal amine oxidase and bacterial aldehyde oxidase has been studied for the direct conversion of histamine to imidazole-4-acetic acid, a process that proceeds without the accumulation of the intermediate imidazole-4-acetaldehyde. wikipedia.org These types of multi-enzyme cascades are a promising avenue for efficient biocatalytic synthesis.

Q & A

Basic: What are the established synthetic routes for 2-(1H-Imidazol-1-yl)acetaldehyde, and how can reaction efficiency be optimized?

Answer:

The compound is commonly synthesized via nucleophilic substitution between imidazole and haloacetaldehyde derivatives. For example, benzyl 2-(1H-imidazol-1-yl)acetate can be produced by reacting 2-chloroacetate with imidazole in the presence of a base (e.g., K₂CO₃) . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.

- Base choice : Weak bases (e.g., NaHCO₃) minimize side reactions.

- Temperature : Moderate heating (50–70°C) balances yield and decomposition risks.

- Purification : Column chromatography or recrystallization ensures purity. Monitor reaction progress via TLC or NMR.

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:

A combination of techniques is recommended:

- ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~9.5–10.0 ppm) and imidazole ring protons (δ ~7.0–7.5 ppm) .

- IR spectroscopy : Detect carbonyl stretching (C=O, ~1700 cm⁻¹) and imidazole C-N vibrations (~1600 cm⁻¹).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

X-ray crystallography provides definitive bond lengths, angles, and conformations. Key steps include:

Crystal growth : Use slow evaporation or diffusion methods.

Data collection : High-resolution synchrotron sources improve accuracy.

Refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for thermal parameters and hydrogen bonding networks .

Validation : Check against CSD (Cambridge Structural Database) entries for imidazole derivatives.

Advanced: What strategies address contradictory reactivity data in imidazole-derived aldehydes?

Answer:

Contradictions often arise from varying experimental conditions. Mitigation strategies:

- Standardized protocols : Control solvent, temperature, and catalyst loadings.

- Cross-validation : Use multiple techniques (e.g., NMR kinetics, DFT calculations) to confirm reaction pathways .

- Reproducibility studies : Replicate published methods with rigorous analytical controls.

Basic: What are the stability considerations for this compound during storage?

Answer:

The compound is prone to oxidation and moisture sensitivity. Best practices:

- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials.

- Stabilizers : Add antioxidants (e.g., BHT) for long-term storage.

- Handling : Use anhydrous solvents and gloveboxes for sensitive reactions .

Advanced: How can computational methods predict novel reactivity for this compound?

Answer:

- Docking studies : Model interactions with biological targets (e.g., fungal enzymes) using AutoDock or Schrödinger .

- DFT calculations : Optimize transition states for reactions (e.g., nucleophilic additions) using Gaussian or ORCA.

- MD simulations : Assess stability in solvent environments (e.g., water, DMSO) .

Advanced: What challenges arise in synthesizing enantiomerically pure derivatives?

Answer:

Challenges include racemization during synthesis and purification. Solutions:

- Chiral catalysts : Use organocatalysts or metal complexes for asymmetric synthesis.

- Chromatography : Chiral HPLC or SFC for separation.

- Activity correlation : Test enantiomers in bioassays (e.g., antifungal activity against Candida spp.) .

Basic: How are biological activities of derivatives assessed in experimental assays?

Answer:

Common assays include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products